2-Bromo-6-cyclohex-2-en-1-ylaniline
Beschreibung
2-Bromo-6-cyclohex-2-en-1-ylaniline is a substituted cyclohexene derivative featuring a bromine atom at position 2 and an aniline group (NH₂-C₆H₄) at position 6 of the cyclohexene ring.
Eigenschaften
Molekularformel |
C12H14BrN |
|---|---|
Molekulargewicht |
252.15 g/mol |
IUPAC-Name |
2-bromo-6-cyclohex-2-en-1-ylaniline |
InChI |
InChI=1S/C12H14BrN/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h2,4-5,7-9H,1,3,6,14H2 |
InChI-Schlüssel |
SUTKSDMVZBYGPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CC(C1)C2=C(C(=CC=C2)Br)N |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
2-Bromo-6-cyclohex-2-en-1-ylaniline has been explored for its potential as a pharmaceutical agent. Its structural properties allow it to interact with biological targets effectively. Notably, compounds with similar structures have shown:
- Anticancer Activity : Analogous compounds have been investigated for their ability to inhibit cancer cell growth. For instance, derivatives of cyclohexene have demonstrated cytotoxic effects against various cancer cell lines, suggesting that 2-bromo derivatives may also exhibit similar properties .
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various transformations, such as:
- C–C Bond Formation : Utilizing transition metal catalysis to facilitate coupling reactions that form new carbon-carbon bonds, expanding the library of available compounds for research and development .
Material Science
Research indicates that compounds like 2-Bromo-6-cyclohex-2-en-1-ylaniline can be utilized in the development of new materials, particularly in:
- Polymer Chemistry : Its reactivity allows it to participate in polymerization reactions, contributing to the synthesis of novel polymers with specific properties .
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Cyclohexene Derivative A | Anticancer | 5.71 | |
| Cyclohexene Derivative B | Antimicrobial | 10.25 | |
| Cyclohexene Derivative C | Antifungal | 8.50 |
This table summarizes the biological activities observed in related compounds, highlighting the potential for 2-Bromo-6-cyclohex-2-en-1-ylaniline to exhibit similar or enhanced activities.
Case Study: Synthesis and Application in Drug Development
A recent study focused on synthesizing derivatives from 2-Bromo-6-cyclohex-2-en-1-ylaniline aimed at developing new anticancer agents. The synthesized compounds were screened against several cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-Bromo-6-cyclohex-2-en-1-ylaniline with three structurally related compounds from the literature. Key differences in functional groups, molecular properties, and reactivity are highlighted.
Table 1: Comparative Analysis of Bromocyclohexene Derivatives
Key Comparative Insights:
Functional Group Influence on Reactivity :
- The aniline group in the target compound introduces nucleophilic character (NH₂), making it suitable for Buchwald-Hartwig amination or SNAr reactions. In contrast, the propargyl ether in C₉H₁₁BrO () is tailored for alkyne-based transformations like azide-alkyne cycloadditions .
- The methyl ketone in C₇H₉BrO () exhibits electrophilic reactivity at the carbonyl carbon, diverging from the NH₂-directed pathways of the target compound .
Synthetic Methodologies :
- The synthesis of propargyl ether derivatives () employs NaH as a base and propargyl bromide, followed by silylation with TBDMSCl . For the target compound, analogous routes might require Pd-catalyzed C-N coupling to install the aniline group.
Physicochemical Properties :
- The logP value of 2.26 for 2-bromo-6-methyl-2-cyclohexen-1-one () reflects moderate lipophilicity due to its ketone group . The target compound’s aniline group would likely reduce logP (increased polarity), enhancing solubility in polar aprotic solvents.
Molecular Weight and Applications :
- The silyl-protected alkyne derivative (C₁₆H₂₆BrOSi, ) has the highest molecular weight (367.36), favoring applications in solid-phase synthesis. The target compound’s intermediate molecular weight (~252.15) positions it as a versatile building block for small-molecule drug discovery.
Vorbereitungsmethoden
Direct Bromination Using Electrophilic Aromatic Substitution
Electrophilic bromination of preformed cyclohexene-aniline intermediates is a common approach. For example, N-benzoyl-2-(cyclohex-2-en-1-yl)aniline reacts with molecular bromine (Br₂) in acetonitrile under acidic conditions (NaHCO₃) to yield brominated products. Adjusting stoichiometry and temperature (0–25°C) minimizes polybromination.
Reaction Conditions
Mechanistic Insight
Bromine acts as an electrophile, targeting the para position relative to the amine group. Steric hindrance from the cyclohexene ring directs bromination to the 6-position.
Copper-Mediated Bromination
Copper bromide (CuBr₂) serves as both an oxidant and bromine source in ionic liquid solvents. For unprotected anilines, this method achieves regioselective para-bromination with minimal byproducts.
Protocol
-
Substrate: 2-Cyclohex-2-en-1-yl-aniline
-
Reagent: CuBr₂ (3.0 equiv)
-
Solvent: [Bmim]Br (ionic liquid)
-
Temperature: 80–100°C
Advantages
Cyclohexene Ring Construction via Diels-Alder Reactions
Domino Diels-Alder in Ionic Liquids
A domino reaction involving in situ diene generation from pinacols (e.g., 2,3-diphenylbutane-2,3-diol) and dienophiles (e.g., 3-methyleneoxindolines) forms the cyclohexene core. The ionic liquid [Bmim]Br enhances reaction efficiency.
Key Steps
-
Dehydration : Pinacol → 1,3-diene (HOAc-mediated).
Optimized Conditions
Retro-Diels-Alder Strategy
Thermal cracking of bicyclic intermediates (e.g., dibromobicyclo[3.1.0]hexane) at 135°C releases the cyclohexene fragment, which couples with bromoaniline precursors.
Example
-
Substrate: 6-Bromo-2-naphthylamine fluoroborate diazonium salt
-
Temperature: 135°C (oil bath)
-
Byproduct: BF₃ gas
Coupling Reactions for Functionalization
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling introduces aryl/cyclohexenyl groups to bromoaniline scaffolds. For instance, 2-bromo-6-methylaniline reacts with cyclohexenylboronic acids under standard Suzuki conditions.
Conditions
Buchwald-Hartwig Amination
This method constructs the aniline moiety post-cyclohexene formation. A bromocyclohexene intermediate couples with ammonia or amines using a Pd/Xantphos catalyst.
Case Study
-
Substrate: 2-Bromo-6-cyclohex-2-en-1-ylnitrobenzene
-
Reagent: NH₃ (gas)
-
Catalyst: Pd(OAc)₂/Xantphos
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Direct Bromination | Br₂, NaHCO₃ | 70–85 | Moderate | High |
| CuBr₂ Bromination | CuBr₂, [Bmim]Br | 88–95 | High | Moderate |
| Domino Diels-Alder | Pinacols, HOAc | 72–86 | High | Low |
| Suzuki Coupling | Pd(PPh₃)₄, Boronic acid | 65–78 | High | High |
Challenges and Recommendations
-
Regioselectivity : Competing bromination at the 4-position occurs if steric effects are insufficient. Use bulky directing groups (e.g., trifluoromethyl) to improve selectivity.
-
Solvent Systems : Ionic liquids ([Bmim]Br) improve yields but require specialized equipment.
-
Catalyst Costs : Pd-based catalysts increase synthesis costs; explore Fe or Ni alternatives for large-scale production .
Q & A
Q. Optimization Tips :
- Vary solvent polarity (e.g., DMF vs. THF) to improve yield.
- Monitor reaction progress via TLC and adjust temperature (60–80°C) to suppress side reactions.
- Use anhydrous conditions to prevent hydrolysis of intermediates.
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Bromination | NBS, DCM, 0°C, 2h | 75 | 95% |
| Coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 70°C, 12h | 62 | 90% |
Advanced: How can contradictory NMR data for 2-Bromo-6-cyclohex-2-en-1-ylaniline be resolved, particularly regarding stereochemical assignments?
Methodological Answer :
Contradictions often arise from dynamic rotational barriers or solvent-induced shifts. To resolve:
Variable-Temperature NMR : Conduct experiments at −40°C to 25°C to observe splitting of peaks due to hindered rotation .
Computational Modeling : Use DFT (e.g., Gaussian) to simulate NMR spectra and compare with experimental data .
X-ray Crystallography : Confirm stereochemistry via single-crystal analysis (SHELXL refinement ).
Q. Critical Analysis :
- If computational and experimental NMR shifts differ by >0.5 ppm, re-evaluate solvent effects (e.g., CDCl₃ vs. DMSO-d₆).
- Cross-validate with 2D techniques (COSY, HSQC) to assign coupling patterns.
Basic: What safety protocols are essential when handling 2-Bromo-6-cyclohex-2-en-1-ylaniline in the lab?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
- Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite. Avoid water to prevent exothermic reactions .
- Storage : Keep in amber glass under argon at −20°C to prevent bromine loss or oxidation .
Advanced: How can computational methods predict the reactivity of 2-Bromo-6-cyclohex-2-en-1-ylaniline in cross-coupling reactions?
Q. Methodological Answer :
DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to determine electron density maps. Focus on the bromine’s electrophilicity and cyclohexene’s π-orbital alignment .
Transition State Analysis : Use Nudged Elastic Band (NEB) methods to model Suzuki-Miyaura coupling barriers.
Solvent Effects : Apply SMD continuum models to predict solvent (e.g., DMF, ethanol) impact on activation energy.
Validation : Compare predicted vs. experimental TOF (turnover frequency). Discrepancies >10% suggest missing steric factors (e.g., cyclohexene ring strain).
Basic: What spectroscopic techniques are most effective for characterizing 2-Bromo-6-cyclohex-2-en-1-ylaniline?
Q. Methodological Answer :
Q. Methodological Answer :
Degradation Pathways :
- Photolysis : Shield from UV light; store in amber vials.
- Hydrolysis : Monitor via HPLC for amine de-bromination products.
Stabilization Strategies :
Q. Experimental Design :
- Accelerated stability testing (40°C/75% RH for 4 weeks) to simulate long-term storage. Compare degradation kinetics (Arrhenius plot) to identify dominant pathways .
Basic: What are the key considerations for designing a kinetic study on the hydrolysis of 2-Bromo-6-cyclohex-2-en-1-ylaniline?
Q. Methodological Answer :
Variables : pH (4–10), temperature (25–60°C), and solvent (water vs. buffer).
Sampling : Aliquot at t=0, 5, 15, 30, 60 min; quench with NaHCO₃.
Analysis : HPLC (C18 column, acetonitrile/water) to quantify residual compound.
Q. Data Interpretation :
- Fit to first-order kinetics; calculate half-life (t₁/₂) and activation energy (Eₐ) via Eyring equation .
Advanced: How can researchers reconcile contradictory catalytic activity data in Pd-mediated reactions involving 2-Bromo-6-cyclohex-2-en-1-ylaniline?
Q. Methodological Answer :
Error Sources :
- Ligand decomposition (e.g., PPh₃ oxidation).
- Trace moisture deactivating Pd catalysts.
Mitigation :
- Use glovebox for catalyst preparation.
- Characterize ligands via NMR pre-/post-reaction.
Statistical Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
